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Compound of Interest

Compound Name: 1-Benzyl-2-bromobenzene

Cat. No.: B3021675

Executive Summary: This document provides a comprehensive technical overview of 1-benzyl-
2-bromobenzene, a key intermediate in synthetic organic chemistry. The guide details its
formal nomenclature, including its IUPAC name and various synonyms, alongside a summary
of its critical physicochemical and safety properties. A central focus is placed on a robust and
well-established method for its synthesis, the Suzuki-Miyaura cross-coupling, with a detailed
experimental protocol and mechanistic explanation. Furthermore, the guide explores the
compound's synthetic utility, which is governed by the principle of orthogonal reactivity of its
aryl bromide and benzylic functionalities. This dual reactivity makes it a versatile building block
for the development of complex molecular architectures, particularly for professionals in
pharmaceutical and materials science research.

Chemical Identity and Nomenclature

Accurate identification is paramount in chemical research and development. 1-Benzyl-2-
bromobenzene is known by several names across commercial and academic literature.

1.1. IUPAC Name The systematic name for this compound, according to the International
Union of Pure and Applied Chemistry (IUPAC), is 1-benzyl-2-bromobenzene.[1]

1.2. Common Synonyms The most prevalent synonym in commercial catalogs and chemical
databases is 2-Bromodiphenylmethane.[1][2][3][4] Other recorded synonyms include:
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e Benzene, 1-bromo-2-(phenylmethyl)-[1]
e 1-Bromo-2-(phenylmethyl)benzene[1]
e Phenyl(o-bromophenyl)methane[1]

1.3. Key Identifiers For unambiguous identification and data retrieval, the following identifiers

are crucial.
Identifier Value Source(s)
CAS Number 23450-18-2 [L1[2113]14]
Molecular Formula C13H11Br [11[2][3][4]
Molecular Weight 247.13 g/mol [11[31[4]
SMILES C1=CC=C(C=C1)CC2=CC=C (4]

C=C2Br

DLCYFIIONMLNAJ-
InChlKey [1]
UHFFFAOYSA-N

Physicochemical and Safety Data

2.1. Physicochemical Properties The compound is typically supplied as a solid at room
temperature. Its properties are derived from its diphenylmethane core, modified by the
presence of a sterically demanding ortho-bromine substituent.

2.2. Safety and Handling 1-Benzyl-2-bromobenzene is classified as a hazardous substance
and requires careful handling in a controlled laboratory environment.

e GHS Classification: It is marked with the GHSO06 pictogram, indicating "Danger".[3]

e Hazard Statements: Key hazards include H301 (Toxic if swallowed), H315 (Causes skin
irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

[1]3]
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o Transportation: It is classified as a Dangerous Good for transport, which may incur additional
shipping and handling protocols.[2][4]

Expert Insight: The hazards are consistent with related benzylic halides. The potential for
respiratory irritation necessitates handling in a fume hood, and its toxicity profile requires the
use of appropriate personal protective equipment (PPE), including gloves, safety glasses, and
a lab coat.

Synthesis and Mechanistic Considerations

While various synthetic routes can be envisioned, a highly reliable and versatile method for
constructing the 1-benzyl-2-bromobenzene scaffold is the Palladium-catalyzed Suzuki-
Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is favored for its mild
reaction conditions, high functional group tolerance, and the commercial availability of the
requisite starting materials.

3.1. Retrosynthetic Analysis The most logical disconnection breaks the C-C bond between the
benzyl group and the brominated aromatic ring. This leads to two readily accessible precursors:
a benzyl halide and an ortho-substituted arylboronic acid derivative.

Ci13H11Br

l

C-C Disconnection
(Suzuki Coupling)

o

Benzyl Bromide (2-Bromophenyl)boronic acid

Click to download full resolution via product page
Caption: Retrosynthetic analysis of 1-benzyl-2-bromobenzene.

3.2. Proposed Synthetic Protocol: Suzuki-Miyaura Coupling
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Principle: This protocol utilizes a Palladium(0) catalyst to couple benzyl bromide with (2-
bromophenyl)boronic acid. The base is essential for the transmetalation step, activating the
boronic acid for transfer to the palladium center. The choice of a phosphine ligand stabilizes the
palladium catalyst and facilitates the key steps of the catalytic cycle.

Detailed Step-by-Step Methodology:

o Equipment Setup: To a dry, three-necked, round-bottom flask equipped with a magnetic stir
bar, reflux condenser, and a nitrogen inlet, add (2-bromophenyl)boronic acid (1.0 eq),
potassium carbonate (K2COs, 2.5 eq), and a palladium catalyst such as Pd(PPhs)s (0.03 eq).

e Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add a degassed
mixture of toluene and water (e.g., 4:1 v/v) via cannula.

» Reagent Addition: Add benzyl bromide (1.05 eq) to the stirred suspension at room
temperature.

o Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously under a nitrogen
atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas
Chromatography-Mass Spectrometry (GC-MS).

e Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate
and wash sequentially with water and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate (Na=S0Oa), filter, and
concentrate the solvent under reduced pressure. The resulting crude product can be purified
by column chromatography on silica gel to yield pure 1-benzyl-2-bromobenzene.

3.3. Catalytic Cycle Mechanism The efficacy of the Suzuki coupling lies in its well-defined
catalytic cycle, which efficiently generates the desired C-C bond while regenerating the active
catalyst.
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Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Reactivity and Synthetic Utility

4.1. The Principle of Orthogonal Reactivity The primary value of 1-benzyl-2-bromobenzene as
a synthetic intermediate lies in its two distinct, orthogonally reactive sites:

e The Aryl C-Br Bond: A classic handle for transition-metal-catalyzed cross-coupling reactions.
e The Benzylic C-H Bonds: Susceptible to radical-mediated functionalization or oxidation.

This orthogonality allows for sequential, selective modifications at different parts of the
molecule, providing a powerful strategy for building molecular complexity.

4.2. Reactions at the Aryl Bromide Site The aryl bromide is an ideal substrate for a wide array
of palladium-catalyzed cross-coupling reactions, enabling the formation of diverse bond types.
This functional handle serves as a linchpin for elaborating the molecular structure.
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Caption: Synthetic transformations utilizing the aryl bromide functionality.

Expert Insight: The choice of catalyst, ligand, base, and solvent system is critical for optimizing
the yield and selectivity of these transformations. For instance, bulky electron-rich phosphine
ligands are often required for efficient Buchwald-Hartwig amination, while different conditions
are optimal for Sonogashira or Heck couplings.

Applications in Research and Development

1-Benzyl-2-bromobenzene is not typically an end-product but rather a versatile scaffold for
constructing more complex target molecules.

o Pharmaceutical Research: It serves as a precursor for synthesizing novel ligands for
biological targets, where the terphenyl-like core can be decorated to optimize binding affinity
and pharmacokinetic properties.

o Materials Science: It is a building block for polycyclic aromatic hydrocarbons (PAHs) and
conjugated materials. The ability to precisely install substituents via cross-coupling allows for
the fine-tuning of photophysical and electronic properties for applications in organic
electronics (OLEDs, OFETS).

¢ Ligand Synthesis: The diphenylmethane framework can be elaborated into pincer-type or
bidentate ligands for homogeneous catalysis, where the steric and electronic properties can
be systematically varied.

Conclusion
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1-Benzyl-2-bromobenzene, systematically named and identified by CAS number 23450-18-2,
is a valuable and versatile intermediate for chemical synthesis. Its utility is defined by the
orthogonal reactivity of its aryl bromide and benzylic positions. While its synthesis can be
reliably achieved through established methods like the Suzuki-Miyaura coupling, its true power
lies in its capacity as a scaffold, enabling researchers in drug development and materials
science to construct complex and functionally diverse molecules through a variety of selective,
high-yield transformations. Proper safety protocols are essential for its handling due to its
inherent toxicity and irritant properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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